N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide

Description

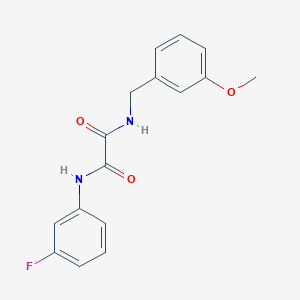

N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. The compound features a 3-fluorophenyl group at the N1 position and a 3-methoxybenzyl group at the N2 position.

For instance, fluorine atoms are known to enhance binding affinity in drug design, while methoxy groups may improve membrane permeability .

Properties

IUPAC Name |

N'-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-22-14-7-2-4-11(8-14)10-18-15(20)16(21)19-13-6-3-5-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYANDEHTALKDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the realms of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies based on current research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- CAS Number: 708236-36-6

- Molecular Formula: C16H16FNO3

- Molecular Weight: 303.30 g/mol

The compound features a fluorinated phenyl group and a methoxybenzyl moiety linked by an oxalamide functional group, which is known to influence its interaction with biological targets.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding: The compound is believed to interact with specific receptors, modulating their activity. This is characteristic of many indole derivatives, which often exhibit high affinity for various molecular targets .

- Inhibition of Enzymatic Activity: It may inhibit certain enzymes involved in critical biochemical pathways, contributing to its pharmacological effects.

- Cellular Effects: The compound has shown promise in affecting cell viability and proliferation in various cancer cell lines, suggesting potential anticancer properties.

Antitumor Activity

Research has indicated that this compound can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 1.42 | Growth inhibition |

| T47D | 1.92 | Cytotoxic effect |

| K562 | 2.92 | Significant growth inhibition |

These values indicate that the compound can effectively inhibit the growth of breast cancer cells and leukemic cells, making it a candidate for further development as an anticancer drug .

Case Studies

Case Study 1: In Vitro Evaluation of Anticancer Properties

A study was conducted to evaluate the biological activity of this compound against breast cancer cell lines (MCF-7 and T47D). The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity. Further investigations into the mechanism revealed that the compound induced apoptosis in these cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanisms underlying the anticancer effects of this compound. It was found that this compound activates specific signaling pathways associated with apoptosis and inhibits pathways promoting cell survival. This dual action enhances its efficacy against cancer cells while minimizing potential side effects on normal cells .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Substituent Effects

The activity and properties of oxalamides are highly dependent on substituent patterns. Key analogs and their characteristics include:

*Estimated based on molecular formula (C16H14FN2O3).

Key Observations:

- Substituent Position: The 3-fluoro and 3-methoxy groups in the target compound differ from analogs like 28 (4-methoxy) and 20 (3-chloro), which may alter steric and electronic interactions in biological targets .

- Synthesis Yields: Yields for similar compounds range widely (23–83%), suggesting that the target compound’s synthesis may require optimization depending on substituent reactivity .

Metabolic and Toxicity Profiles

- CYP Inhibition: S5456 (a 2,3-dimethoxybenzyl analog) shows 51% inhibition of CYP3A4 at 10 µM, suggesting that methoxy-substituted oxalamides may require careful toxicity evaluation .

- Regulatory Status: S336 has global approval as a flavor additive, indicating that structurally related compounds with methoxy groups may have favorable safety profiles .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N1-(3-fluorophenyl)-N2-(3-methoxybenzyl)oxalamide and its derivatives?

- Methodological Answer : The synthesis typically involves coupling substituted anilines and benzylamines via oxalyl chloride intermediates. For example, in analogous oxalamides, 3-fluoroaniline derivatives react with activated oxalyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in tetrahydrofuran (THF)/water mixtures at 0°C, followed by gradual warming to room temperature . Purification via silica gel chromatography or recrystallization yields the final product. Key steps include controlling stoichiometry to minimize dimerization (e.g., 23% dimer observed in similar syntheses) .

Q. How are oxalamide compounds characterized to confirm structural integrity and purity?

- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and HPLC. For instance, ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.11–7.32 ppm for fluorophenyl groups) and methoxy signals (δ ~3.8 ppm), while ¹⁹F NMR identifies fluorine environments (δ -120 ppm for ortho-fluorine) . HRMS (FAB+) confirms molecular ion peaks (e.g., [M+H]+ observed at 305.1090 for bis-fluoro-methylphenyl oxalamide) . Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Q. What role do substituents (e.g., fluorine, methoxy) play in modulating physicochemical properties?

- Methodological Answer : Fluorine enhances electronegativity and metabolic stability, while methoxy groups improve solubility via hydrogen bonding. For example, fluorophenyl derivatives exhibit increased lipophilicity (logP ~2.5) compared to non-fluorinated analogs, impacting membrane permeability in biological assays . Methoxy groups in the benzyl moiety reduce crystallization tendencies, as shown in solubility studies using DMSO/PBS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize oxalamide derivatives for target-specific applications?

- Methodological Answer : SAR is guided by systematic substitution at the fluorophenyl and benzyl positions. For instance, replacing 3-methoxy with 4-chloro in the benzyl group (as in HIV entry inhibitors) increased binding affinity to CD4 receptors (IC₅₀ from 10 µM to 0.5 µM) . Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets, validated via mutagenesis assays . Parallel synthesis and high-throughput screening (HTS) enable rapid evaluation of >50 analogs .

Q. What in vitro assays are suitable for evaluating the antiviral or enzymatic inhibitory activity of oxalamides?

- Methodological Answer : For antiviral testing, pseudotyped HIV entry assays using TZM-bl cells measure luciferase inhibition (EC₅₀ values). Oxalamides targeting viral fusion (e.g., N1-(4-chlorophenyl) derivatives) show EC₅₀ <1 µM . Enzyme inhibition (e.g., soluble epoxide hydrolase) is assessed via fluorescence-based assays using CMNPC substrate, with IC₅₀ calculated from dose-response curves . Cell viability is concurrently tested using MTT assays to exclude cytotoxicity .

Q. How does the oxalamide moiety facilitate coordination chemistry in material science applications?

- Methodological Answer : The oxalamide’s bis-amide structure acts as a bidentate ligand, forming coordination polymers with transition metals. For example, Cu(II) complexes with N1-(2-carboxyphenyl)-N2-(2-hydroxyethyl)oxalamide exhibit helical 2D structures via syn-anti carboxylate bridges, characterized by single-crystal X-ray diffraction . Magnetic susceptibility measurements (SQUID) reveal antiferromagnetic interactions (J = -120 cm⁻¹) in such frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.